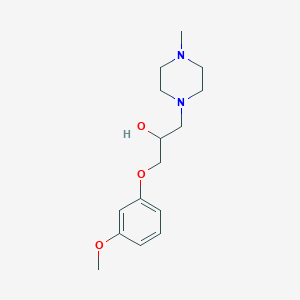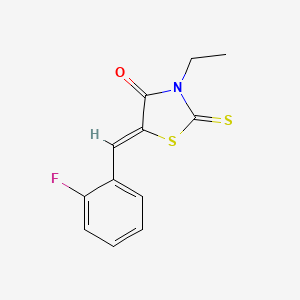![molecular formula C20H20Cl2N2O3 B12178998 4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide](/img/structure/B12178998.png)
4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide is a chemical compound known for its significant applications in the pharmaceutical industry. It is a derivative of phenoxyalkanoic acids and is primarily used for its lipid-lowering properties. This compound is known to interact with specific nuclear receptors, making it a valuable agent in the treatment of hyperlipidemia.
Preparation Methods
The synthesis of 4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide involves several steps:
Starting Materials: The synthesis begins with acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester.
Alcoholysis: This step involves the conversion of the ester to the corresponding alcohol.
Alkylation: The alcohol is then alkylated to introduce the 2-methylpropanoyl group.
Alkaline Hydrolysis: The final step involves the hydrolysis of the alkylated product under alkaline conditions to yield the desired compound.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity while minimizing environmental impact. The use of recyclable solvents and mild reaction conditions are common practices in industrial settings .
Chemical Reactions Analysis
4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide involves its interaction with peroxisome proliferator-activated receptor alpha (PPARα). By binding to this nuclear receptor, the compound modulates the expression of genes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol in the blood . This interaction also affects the synthesis and breakdown of lipoproteins, contributing to its lipid-lowering effects .
Comparison with Similar Compounds
4-({2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)benzamide is unique compared to other similar compounds due to its specific structural features and mechanism of action. Similar compounds include:
Ciprofibrate: Another lipid-lowering agent that also targets PPARα but differs in its chemical structure and pharmacokinetic properties.
Fenofibrate: A widely used fibrate that has a similar mechanism of action but different metabolic pathways and side effect profiles.
Gemfibrozil: Another fibrate with a distinct chemical structure and clinical applications.
These comparisons highlight the uniqueness of this compound in terms of its efficacy, safety, and therapeutic potential.
Properties
Molecular Formula |
C20H20Cl2N2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]amino]benzamide |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-19(2,18(26)24-14-7-3-13(4-8-14)17(23)25)27-15-9-5-12(6-10-15)16-11-20(16,21)22/h3-10,16H,11H2,1-2H3,(H2,23,25)(H,24,26) |
InChI Key |
QFHOHUYSMZCYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxyphenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12178935.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12178941.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12178948.png)



![N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12178961.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12178968.png)
![7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol](/img/structure/B12178969.png)

![3-phenyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178971.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(quinolin-5-yl)hexanamide](/img/structure/B12178975.png)


